molecular formula C8H14BrNO B1286047 2-bromo-N-cyclopentylpropanamide CAS No. 905810-23-3

2-bromo-N-cyclopentylpropanamide

Cat. No.: B1286047
CAS No.: 905810-23-3
M. Wt: 220.11 g/mol
InChI Key: CBYZXYQNRGOWNF-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclopentylpropanamide is an organic compound with the molecular formula C8H14BrNO. It is a brominated derivative of cyclopentylpropanamide and is used in various chemical research and industrial applications. The compound is characterized by its bromine atom attached to the second carbon of the propanamide chain, which imparts unique chemical properties.

Scientific Research Applications

Bromocriptine in Diabetes Management

Bromocriptine, a derivative closely related to the structural class of 2-bromo-N-cyclopentylpropanamide, has been used in the treatment of type 2 diabetes. A study demonstrated that quick-release bromocriptine (bromocriptine-QR) could reduce cardiovascular events among patients with type 2 diabetes, suggesting its potential beyond glycemic control to cardiovascular risk reduction (Gaziano et al., 2010).

Carbonic Anhydrase Inhibition

Research on bromophenol derivatives, which share a bromo-functional group with this compound, has found significant inhibitory effects on carbonic anhydrase isoenzymes. These findings have implications for the development of new therapeutic agents for conditions such as glaucoma, epilepsy, and obesity (Boztaş et al., 2015).

Advanced Polymer Synthesis

The compound 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a variant of the core structure, has been synthesized and used as an efficient fluorescent initiator in atom transfer radical polymerization (ATRP) of acrylates. This application highlights the role of bromo-functionalized compounds in the synthesis of novel polymeric materials with potential applications in sensors and bioimaging (Kulai & Mallet-Ladeira, 2016).

Bromo-substituted Compounds in Organic Synthesis

The synthesis and applications of 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes, compounds related to this compound, have been reviewed for their utility in palladium-catalyzed cross-coupling reactions. These compounds serve as vital intermediates for the construction of complex molecules with potential biological and medicinal applications (Ghosh & Ray, 2017).

Bromocriptine for Metabolic Disorders

A new formulation of bromocriptine, related to this compound, has been explored for its application in treating metabolic disorders such as type 2 diabetes and obesity. This formulation aims to reset circadian rhythms and improve metabolic parameters, showcasing the diverse potential of bromo-functionalized compounds in therapeutic applications (Holt, Barnett, & Bailey, 2010).

Safety and Hazards

While specific safety and hazard information for 2-bromo-N-cyclopentylpropanamide was not found in the search results, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-cyclopentylpropanamide typically involves the bromination of N-cyclopentylpropanamide. One common method is the reaction of N-cyclopentylpropanamide with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-cyclopentylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with

Properties

IUPAC Name

2-bromo-N-cyclopentylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYZXYQNRGOWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586133
Record name 2-Bromo-N-cyclopentylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905810-23-3
Record name 2-Bromo-N-cyclopentylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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